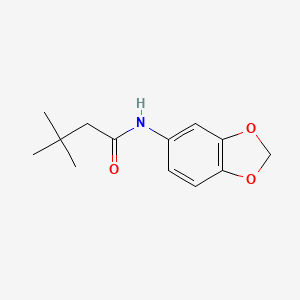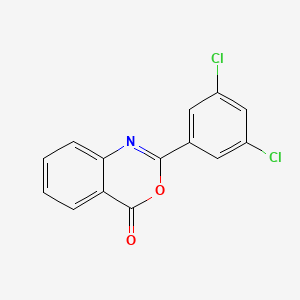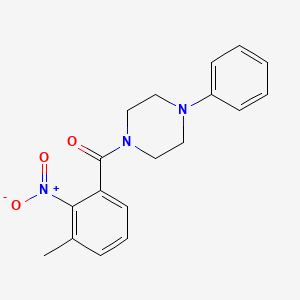![molecular formula C16H17O3P B5863360 [bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)
[bis(2-methylphenyl)phosphoryl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Bis(2-methylphenyl)phosphoryl]acetic acid, commonly known as BPA, is a phosphonic acid derivative that has been widely used in various fields of scientific research. This compound has been found to have significant biochemical and physiological effects, making it an important tool for studying biological processes.
科学研究应用
BPA has been widely used in scientific research as a tool for studying biological processes. It has been found to be an effective inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. BPA has also been found to be a potent inhibitor of butyrylcholinesterase, another cholinesterase enzyme. In addition, BPA has been used as a ligand for metal ions, such as copper and zinc, which has led to the development of metalloenzyme inhibitors.
作用机制
BPA inhibits the activity of cholinesterase enzymes by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The accumulation of acetylcholine can lead to overstimulation of the nervous system, which can result in convulsions and respiratory failure.
Biochemical and Physiological Effects:
BPA has been found to have significant biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine, which can cause symptoms such as muscle twitching, weakness, and paralysis. BPA has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
BPA has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a well-defined mechanism of action. BPA is also relatively stable and can be stored for extended periods without degradation. However, BPA has some limitations for lab experiments. It is highly toxic and can be hazardous to handle. In addition, BPA has limited solubility in non-polar solvents, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of BPA in scientific research. One potential application is in the development of metalloenzyme inhibitors. BPA has been found to be an effective ligand for metal ions, which could be used to develop new classes of metalloenzyme inhibitors. Another potential application is in the development of anti-inflammatory agents. BPA has been found to have anti-inflammatory effects, which could be exploited for the development of new therapeutics for inflammatory diseases. Finally, BPA could be used as a tool for studying the role of cholinesterase enzymes in various biological processes.
合成方法
BPA can be synthesized by reacting 2-methylphenylphosphonic dichloride with sodium acetate in acetic acid. The reaction yields BPA as a white solid that is soluble in polar solvents such as water and ethanol. The synthesis of BPA is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
2-bis(2-methylphenyl)phosphorylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P/c1-12-7-3-5-9-14(12)20(19,11-16(17)18)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOQJRUCERBYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CC(=O)O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)

![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)

![(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5863346.png)



